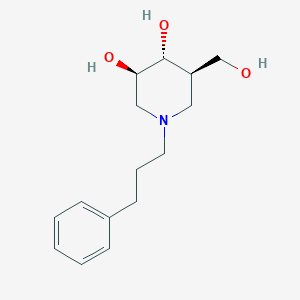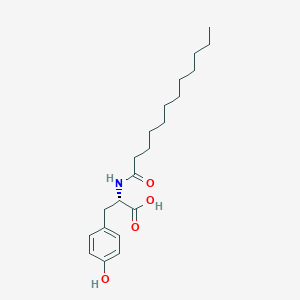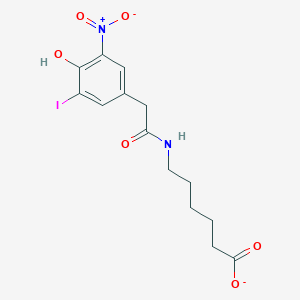
4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion involves several steps. The synthetic route typically starts with the iodination of a phenol derivative, followed by nitration to introduce the nitro group. . The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.
Análisis De Reacciones Químicas
4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion involves its interaction with specific molecular targets. It binds to proteins and enzymes, altering their activity and function. The pathways involved include the inhibition of enzyme activity and the modulation of protein-protein interactions .
Comparación Con Compuestos Similares
4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion is unique due to its specific combination of functional groups. Similar compounds include:
4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion: Lacks the iodine atom.
4-Hydroxy-5-iodo-3-nitrophenylacetyl-beta-aminocaproic acid anion: Has a different position for the amino group.
4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid: The neutral form of the compound.
These similar compounds share some chemical properties but differ in their reactivity and applications due to the variations in their structures.
Propiedades
Fórmula molecular |
C14H16IN2O6- |
|---|---|
Peso molecular |
435.19 g/mol |
Nombre IUPAC |
6-[[2-(4-hydroxy-3-iodo-5-nitrophenyl)acetyl]amino]hexanoate |
InChI |
InChI=1S/C14H17IN2O6/c15-10-6-9(7-11(14(10)21)17(22)23)8-12(18)16-5-3-1-2-4-13(19)20/h6-7,21H,1-5,8H2,(H,16,18)(H,19,20)/p-1 |
Clave InChI |
LKGGMBQFWIIXJM-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)CC(=O)NCCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


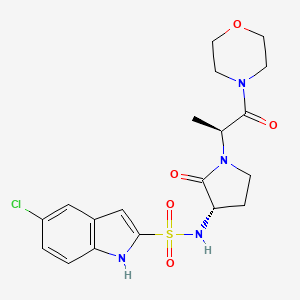

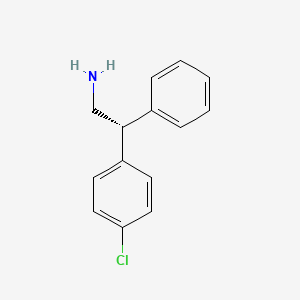
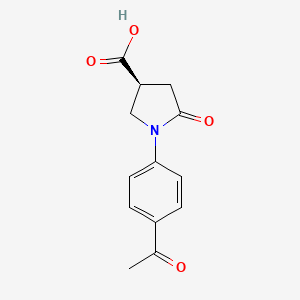
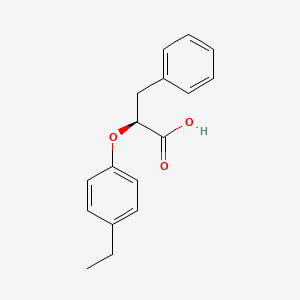
![2-{[(6-Oxo-1,6-Dihydropyridin-3-Yl)methyl]amino}-N-[4-Propyl-3-(Trifluoromethyl)phenyl]benzamide](/img/structure/B10757254.png)
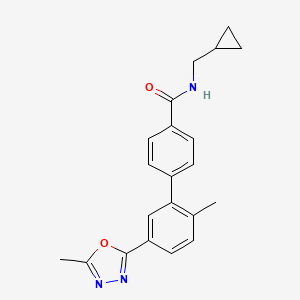

![N-Methyl-1-[4-(9h-Purin-6-Yl)phenyl]methanamine](/img/structure/B10757267.png)
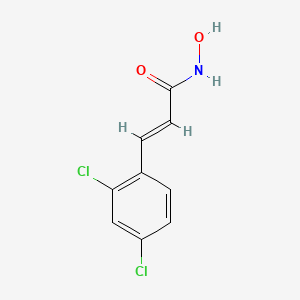
![N-[(1s)-2-Amino-1-Phenylethyl]-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)thiophene-2-Carboxamide](/img/structure/B10757275.png)
![(2R)-2-{[4-(benzylamino)-8-(1-methylethyl)pyrazolo[1,5-a][1,3,5]triazin-2-yl]amino}butan-1-ol](/img/structure/B10757282.png)
